![molecular formula C28H25N3O3 B10876846 N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10876846.png)
N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide
Description
N-[1-(Naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide is a benzamide derivative featuring a naphthalene moiety and a phenylcarbonyl substituent. Its structure comprises a central benzamide core (2-aminobenzamide) linked to a branched butan-2-yl chain bearing a naphthalen-2-ylamino group at position 1 and a phenylcarbonylamino group at position 2. This compound’s design integrates aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C28H25N3O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-benzamido-N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C28H25N3O3/c1-2-24(28(34)29-22-17-16-19-10-6-7-13-21(19)18-22)30-27(33)23-14-8-9-15-25(23)31-26(32)20-11-4-3-5-12-20/h3-18,24H,2H2,1H3,(H,29,34)(H,30,33)(H,31,32) |
InChI Key |
AVRCIZSYNMFGII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Fragment Coupling Approach
This method involves synthesizing discrete fragments followed by final coupling:
Step 1: Synthesis of 2-[(Phenylcarbonyl)amino]benzoyl Chloride
Step 2: Preparation of 1-(Naphthalen-2-ylamino)-1-oxobutan-2-amine
Step 3: Final Coupling
Stepwise Assembly Approach
This linear method builds the molecule through sequential functionalization:
Step 1: Formation of 2-[(Phenylcarbonyl)amino]benzoic Acid
Step 2: Activation as Acyl Chloride
Step 3: Amidation with Naphthalen-2-amine-Modified Butan-2-ylamine
-
Reagents : 1-(Naphthalen-2-ylamino)-1-oxobutan-2-amine (from Section 2.1), triethylamine.
-
Procedure :
Optimization of Critical Parameters
Amidation Efficiency
Solvent Effects on Coupling
-
Solvent Screening :
Solvent Dielectric Constant Yield (%) DMF 36.7 68 THF 7.5 55 DCM 8.9 48 Polar aprotic solvents (DMF) enhance reactivity by stabilizing charged intermediates.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6) :
δ 10.32 (s, 1H, CONH), 8.45 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.85–7.20 (m, 12H, aromatic), 4.25 (m, 1H, CH), 2.95 (m, 2H, CH₂).
Environmental and Economic Considerations
-
Waste Reduction : Triphosgene replaces toxic phosgene, reducing HCl emissions.
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Catalyst Recycling : Palladium carbon recovered via filtration (98% recovery).
-
Cost Analysis :
Method Cost ($/kg) E-factor Fragment 1,200 8.2 Stepwise 1,450 12.7 Fragment coupling offers superior cost-efficiency due to lower solvent usage .
Chemical Reactions Analysis
Types of Reactions
N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Differences :
Compound | Core Structure | Key Substituents | Potential Impact on Bioactivity |
---|---|---|---|
Target Compound | Benzamide | Naphthalen-2-ylamino, phenylcarbonylamino | Enhanced aromatic interactions |
N-(2-Hydroxy-...ethyl)benzamide | Benzamide | 3-Methylbenzoyl, hydroxy-dimethylethyl | Improved solubility, reduced lipophilicity |
Nitazoxanide | Benzamide | Nitro-thiazole | Antiparasitic activity via redox cycling |
Biological Activity
N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Naphthalene moiety : Contributes to the compound's interaction with biological targets.
- Amino and carbonyl groups : Essential for binding interactions with enzymes and receptors.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly through its interaction with histone deacetylases (HDACs). HDAC inhibitors are known to play a role in cancer therapy by altering gene expression related to cell cycle regulation and apoptosis.
Key Findings :
- In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and SF268 (brain cancer) cells, at micromolar concentrations .
- Docking studies suggest that the compound binds effectively to HDACs, leading to downregulation of oncogenic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest it may exhibit activity against a range of bacterial strains, although specific data on efficacy and mechanisms remain limited.
Neuroprotective Effects
Some derivatives of naphthalene-based compounds have demonstrated neuroprotective effects , potentially positioning this compound as a candidate for treating neurodegenerative diseases. The mechanism is thought to involve antioxidant properties that mitigate oxidative stress in neuronal cells .
The mechanisms through which this compound exerts its biological effects include:
- HDAC Inhibition : The compound acts as a zinc-binding group, inhibiting HDACs and leading to increased acetylation of histones, which promotes transcriptional activation of tumor suppressor genes .
- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, the compound may protect cells from oxidative damage, contributing to its potential neuroprotective effects .
- Receptor Interaction : The naphthalene moiety may facilitate binding to various receptors involved in cell signaling pathways, influencing cellular responses to growth factors and cytokines.
Case Studies
Several studies have explored the biological activities of related compounds or derivatives:
Q & A
Q. What are the established synthetic routes for N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide?
Methodological Answer: The compound can be synthesized via multi-component reactions involving β-naphthol, aromatic aldehydes, and amines. For example:
- Route 1 : Condensation of β-naphthol (1.0 eq), benzaldehyde (1.5 eq), and ethylenediamine (2.0 eq) in ethanol for 72 hours at room temperature, followed by extraction with chloroform and crystallization (75% yield) .
- Route 2 : Carbodiimide-mediated coupling of 3,5-dinitrobenzoic acid with intermediates like 1-[(2-aminoethylamino)-phenylmethyl]-naphthalen-2-ol in acetonitrile:water (3:1), yielding 75% after purification .
Q. Table 1: Synthesis Conditions and Yields
Reagents | Solvent | Time (h) | Yield (%) | Purification Method |
---|---|---|---|---|
β-naphthol, benzaldehyde, ethylenediamine | Ethanol | 72 | 75 | Crystallization |
Carbodiimide, 3,5-dinitrobenzoic acid | Acetonitrile:water | 72 | 75 | Column chromatography |
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer: Key techniques include:
Q. How can solubility and stability be experimentally determined for this compound?
Methodological Answer:
- Solubility : Test in graded solvents (e.g., DMSO, ethanol, chloroform) via UV-Vis spectrophotometry at 25°C. Structural analogs like N-(2-phenylethyl)benzamide show higher solubility in chloroform .
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (4–40°C), monitoring via HPLC for decomposition products .
Advanced Research Questions
Q. How can contradictions in NMR or crystallographic data be resolved during structural elucidation?
Methodological Answer:
- NMR Discrepancies : Compare spectra under identical conditions (e.g., solvent, temperature). For example, δ 3.72 ppm (broad singlet in CDCl₃) may shift in DMSO-d₆ due to hydrogen bonding .
- Crystallography : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve disorder or twinning .
Q. Table 2: NMR Shift Variations Across Solvents
Proton Environment | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) |
---|---|---|
Aliphatic NH | 3.72 | 3.85 |
Aromatic CH | 7.41–7.75 | 7.50–7.80 |
Q. What computational strategies predict biological targets or binding affinities?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs. For example, naphthalene analogs bind to hydrophobic pockets in cancer-related proteins .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can reaction mechanisms for key synthetic steps be validated?
Methodological Answer:
Q. What strategies optimize multi-step synthesis for higher yields?
Methodological Answer:
Q. How are synergistic effects with other bioactive compounds evaluated?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method to assess synergy with anticancer agents (e.g., doxorubicin) in cell viability assays .
- Transcriptomics : Profile gene expression changes in treated cells via RNA-seq to identify pathway crosstalk .
Q. What crystallographic software and parameters ensure accurate refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.